(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
1285526-54-6 |
|---|---|
Molecular Formula |
C24H19BrN4O2 |
Molecular Weight |
475.346 |
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19BrN4O2/c25-20-8-4-7-18(13-20)15-26-29-24(30)23-14-22(27-28-23)19-9-11-21(12-10-19)31-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15- |
InChI Key |
IDBHAKLWXREEEK-YSMPRRRNSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and molecular docking studies.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving the reaction of 4-hydroxyacetophenone with benzyl chloride, followed by a series of cyclization and condensation reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound .
1. Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- SiHa (cervical cancer)
- PC-3 (prostate cancer)
- Inhibition Concentrations :
The biological activity is primarily attributed to the compound's ability to inhibit tubulin polymerization. This action disrupts microtubule formation, which is essential for mitosis in cancer cells:
- Molecular Docking Studies :
3. Selectivity and Toxicity
In vitro studies indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited low toxicity towards normal HEK-293T cells, with IC50 values greater than 50 µM for most compounds tested. This selectivity highlights its potential as a therapeutic agent with reduced side effects compared to conventional chemotherapeutics .
Data Table: Biological Activity Summary
| Cell Line | IC50 Value (µM) | Comments |
|---|---|---|
| MCF-7 | >50 | Low cytotoxicity in normal cells |
| SiHa | 3.60 ± 0.45 | Significant anticancer activity |
| PC-3 | 2.97 ± 0.88 | Significant anticancer activity |
Case Studies
In a comparative study involving various pyrazole derivatives, this compound was highlighted for its superior efficacy against the tested cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity .
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s structural analogs differ primarily in the substituents on the phenyl and benzylidene groups. Key comparisons include:
Key Observations :
- Electronic Effects : Bromine in the target compound increases electrophilicity compared to methoxy or methyl analogs, influencing binding to biological targets .
- Hydrogen Bonding : The hydrazone NH group participates in hydrogen bonding, but bromine’s electronegativity may weaken this interaction compared to hydroxyl or methoxy substituents .
Spectroscopic and Computational Comparisons
- IR Spectroscopy: All compounds show characteristic C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3200 cm⁻¹). The target compound’s C–Br stretch appears at ~560 cm⁻¹, absent in non-brominated analogs .
- NMR :
- DFT Studies :
Crystallographic and Packing Behavior
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
